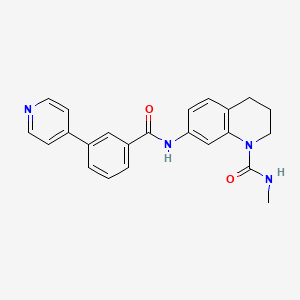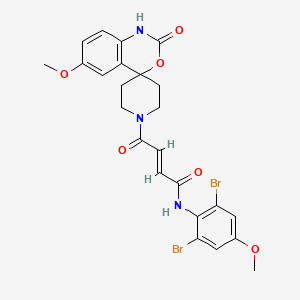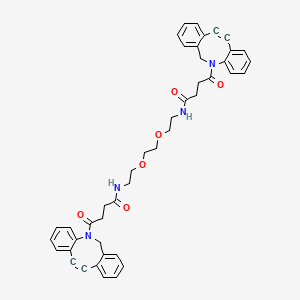
12-Hydroxymyricanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 12-Hydroxymyricanone is typically extracted from the roots of Myrica nana . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified to achieve a purity of ≥98% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the extraction from natural sources remains the primary method. The compound is usually available in powder form and is stored under specific conditions to maintain its stability .
化学反应分析
Types of Reactions: 12-Hydroxymyricanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products.
Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the reagents used. For instance, oxidation may lead to the formation of more oxidized derivatives, while reduction may yield reduced forms of the compound.
科学研究应用
12-Hydroxymyricanone has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical studies and experiments.
作用机制
12-Hydroxymyricanone exerts its effects by inhibiting the release of nitric oxide in lipopolysaccharide-activated peritoneal macrophages . The molecular targets and pathways involved include the nitric oxide signaling pathway, which plays a crucial role in various physiological and pathological processes.
相似化合物的比较
- Myricanol (CAS#33606-81-4)
- Myricanone (CAS#32492-74-3)
- Porson (CAS#56222-03-8)
- (+)-S-Myricanol glucoside (CAS#449729-89-9)
- Myricanol triacetate (CAS#34509-52-9)
- Myricananin A (CAS#1079941-35-7)
- Alnusdiol (CAS#56973-51-4)
- Alnusone (CAS#52330-11-7)
- Carpinontriol B (CAS#473451-73-9)
Uniqueness: 12-Hydroxymyricanone is unique due to its specific inhibitory effect on nitric oxide release, which is not commonly observed in other similar compounds . This makes it a valuable compound for research in various fields, including medicine and biology.
属性
分子式 |
C21H24O6 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
3,8,15-trihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C21H24O6/c1-26-20-15-11-13(19(25)21(20)27-2)5-3-4-6-17(23)18(24)10-12-7-8-16(22)14(15)9-12/h7-9,11,18,22,24-25H,3-6,10H2,1-2H3 |
InChI 键 |
MZTZAESUYFUQBV-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C=C(CCCCC(=O)C(CC3=CC2=C(C=C3)O)O)C(=C1OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















